3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core with multiple functional substitutions. Key structural features include:
- N-benzyl carboxamide at position 7: Contributes to solubility and may influence receptor binding via π-π stacking.
- 1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl) substituent: The difluorophenyl moiety likely improves metabolic stability and bioavailability, while the amide linker facilitates hydrogen bonding .
Quinazoline derivatives are widely studied for pharmacological activities, including kinase inhibition and anticancer effects. However, the specific biological profile of this compound remains underexplored in publicly available literature.
Properties
CAS No. |
902625-10-9 |
|---|---|
Molecular Formula |
C27H22F2N4O4 |
Molecular Weight |
504.494 |
IUPAC Name |
N-benzyl-1-[2-(2,4-difluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide |
InChI |
InChI=1S/C27H22F2N4O4/c1-2-12-32-26(36)20-10-8-18(25(35)30-15-17-6-4-3-5-7-17)13-23(20)33(27(32)37)16-24(34)31-22-11-9-19(28)14-21(22)29/h2-11,13-14H,1,12,15-16H2,(H,30,35)(H,31,34) |
InChI Key |
BMECXMBTUUQKGV-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)N(C1=O)CC(=O)NC4=C(C=C(C=C4)F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-allyl-N-benzyl-1-(2-((2,4-difluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its complex structure suggests diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews current findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 504.5 g/mol. The IUPAC name is N-benzyl-1-[2-(2,4-difluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide. The compound is characterized by the presence of a tetrahydroquinazoline core which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H22F2N4O4 |
| Molecular Weight | 504.5 g/mol |
| Purity | ≥ 95% |
Research indicates that compounds similar to 3-allyl-N-benzyl derivatives often exert their biological effects through several mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cancer progression. For instance, they can inhibit the PI3K/Akt signaling pathway which is crucial in tumor growth and survival .
- Antimicrobial Activity : Some studies have shown that related compounds exhibit antimicrobial properties against various pathogens. The structural features may contribute to their ability to disrupt microbial cell walls or inhibit essential enzymes .
- Antioxidant Properties : The presence of specific functional groups may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress .
Anticancer Activity
In vitro studies have demonstrated that 3-allyl-N-benzyl derivatives can inhibit the proliferation of cancer cells. For example:
- Cell Line Studies : In studies involving human cancer cell lines (e.g., breast and lung cancer), the compound showed significant cytotoxic effects with IC50 values in the micromolar range.
Antimicrobial Activity
Research has highlighted the potential antimicrobial properties of this class of compounds:
- Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) were determined to be lower than those of conventional antibiotics like ciprofloxacin .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the effects on breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations.
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against common pathogens.
- Methodology : Disk diffusion method was employed alongside MIC determination.
- Results : The compound exhibited notable zones of inhibition compared to control groups.
Scientific Research Applications
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
- Case Studies : In vitro studies have demonstrated that compounds similar to this one can effectively reduce the viability of several cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The structure of 3-allyl-N-benzyl derivatives suggests potential antimicrobial properties:
- In vitro Studies : Preliminary tests indicate that this compound may inhibit the growth of various bacterial strains. The presence of the difluorophenyl group enhances its interaction with microbial targets.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anti-inflammatory Effects
Quinazoline derivatives are also noted for their anti-inflammatory properties:
- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
- Allyl Group : Enhances potency against specific targets.
- Benzyl Substituent : Contributes to lipophilicity, improving membrane permeability.
- Difluorophenyl Moiety : Increases binding affinity to biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Key Quinazoline Derivatives
Key Observations:
Substituent Impact on Solubility :
- The target compound’s N-benzyl group (LogP ~2.8) offers balanced lipophilicity compared to the more polar sulfonamido derivative (LogP 1.9) and the highly lipophilic 3-nitrobenzyl analog (LogP 3.2) .
- The 1,3-benzodioxol-5-ylmethyl substituent in reduces LogP to 2.5, suggesting improved aqueous solubility over the target compound.
Bioactivity Trends :
- Electron-withdrawing groups (e.g., nitro in ) correlate with antiproliferative effects, likely due to enhanced DNA intercalation or kinase inhibition.
- Fluorine substituents (as in the target compound and ) are associated with metabolic stability but require further cytotoxicity profiling .
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
